2-Nitrophenylhydrazine Hydrochloride

Catalog No.
S1894096
CAS No.
6293-87-4
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrophenylhydrazine Hydrochloride

CAS Number

6293-87-4

Product Name

2-Nitrophenylhydrazine Hydrochloride

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC=C(C(=C1)N[NH3+])[N+](=O)[O-].[Cl-]

2-Nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C₆H₇N₃O·HCl and a molecular weight of 189.60 g/mol. It is primarily known for its application in organic synthesis and analytical chemistry. The compound appears as a yellow crystalline solid, which is soluble in water and commonly used in various

The reaction between 2-NPH.HCl and aldehydes/ketones involves nucleophilic addition. The lone pair electrons on one of the nitrogen atoms in the hydrazine moiety attack the electrophilic carbon atom of the carbonyl group. This forms a new C-N bond and eliminates a water molecule. The positive charge from the hydrochloride might contribute by activating the hydrazine for nucleophilic attack.

2-NPH.HCl is a toxic and irritating compound. It can cause skin irritation, eye damage, and respiratory problems upon inhalation. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling 2-NPH.HCl:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

  • Formation of Hydrazones: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are useful intermediates in organic synthesis.
  • Colorimetric Assays: The compound can be utilized in colorimetric assays for the detection of carboxylic acids by forming acid hydrazides upon reaction with these acids .
  • Reduction Reactions: It can also undergo reduction reactions, where the nitro group can be reduced to an amino group, altering its reactivity and properties.

The synthesis of 2-nitrophenylhydrazine hydrochloride typically involves the following steps:

  • Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the ortho position.
  • Formation of Hydrochloride Salt: The resulting 2-nitrophenylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

2-Nitrophenylhydrazine hydrochloride has several applications across various fields:

  • Analytical Chemistry: It is widely used for detecting carbonyl compounds in organic samples.
  • Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Studies on the interactions of 2-nitrophenylhydrazine hydrochloride have focused on its reactivity with various functional groups, particularly carbonyls. The formation of stable hydrazones allows for the analysis of carbonyl content in different substances. Additionally, research has indicated that its interactions can lead to significant changes in biological activity depending on the substituents present on the phenyl ring.

Several compounds share structural similarities or functional characteristics with 2-nitrophenylhydrazine hydrochloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-AminophenylhydrazineContains an amino groupExhibits different reactivity due to amino group
4-NitrophenylhydrazineNitro group at para positionDifferent interaction profile with carbonyls
PhenylhydrazineLacks nitro substitutionMore reactive towards carbonyls without steric hindrance
3-NitrophenylhydrazineNitro group at meta positionUnique reactivity compared to ortho and para

Each of these compounds has unique properties that influence their reactivity and applications, making 2-nitrophenylhydrazine hydrochloride distinct due to its specific orientation of substituents and resultant chemical behavior.

Traditional Synthetic Routes

Diazotization-Reduction Pathway from 2-Nitroaniline

The classical synthesis of 2-nitrophenylhydrazine hydrochloride follows the Fischer phenylhydrazine synthesis methodology, which represents the most established approach for producing arylhydrazines from aromatic amines [1] [2]. This pathway begins with 2-nitroaniline as the starting material, providing the essential aromatic framework with the nitro group positioned at the ortho position [3].

The synthetic sequence involves two primary stages: diazotization of 2-nitroaniline followed by reduction of the resulting diazonium salt [4] [5]. In the first stage, 2-nitroaniline undergoes diazotization with sodium nitrite in the presence of hydrochloric acid under carefully controlled low-temperature conditions [6] [7]. The reaction generates a diazonium salt intermediate through the action of the nitrosonium ion, which forms from the reaction between nitrous acid and excess hydrochloric acid [6] [7].

The diazotization mechanism proceeds through the formation of the nitrosonium ion (NO⁺) as the key electrophile [6]. Hydrochloric acid converts sodium nitrite to nitrous acid, which subsequently loses water upon protonation to form the highly reactive nitrosonium species [6]. This electrophile then attacks the amino group of 2-nitroaniline, leading to the formation of the diazonium salt through a series of protonation and dehydration steps [6] [7].

Reaction Parameters and Critical Controls

The success of the diazotization-reduction pathway depends critically on maintaining precise reaction conditions [8] [9]. Temperature control represents the most crucial parameter, with the diazotization reaction requiring temperatures between negative ten and zero degrees Celsius [4] [8]. This low-temperature requirement prevents the decomposition of the thermally unstable diazonium salt intermediate [9] [10].

pH control is equally important, with the reaction medium maintained at strongly acidic conditions with pH values below three [8] [9]. The acidic environment ensures complete conversion of sodium nitrite to nitrous acid and prevents hydrolysis of the diazonium salt [6] [9]. Hydrochloric acid concentrations typically range from one to ten normal, depending on the reaction scale and specific conditions employed [4].

The stoichiometry of reactants requires careful optimization to achieve maximum conversion while preventing side reactions [11]. Sodium nitrite is typically employed in slight excess (1.0 to 1.2 equivalents) relative to the amine substrate [11]. The presence of excess nitrite is monitored using starch-iodide paper, which provides a convenient colorimetric indication of nitrite availability [12] [13].

The reduction stage employs tin(II) chloride dihydrate as the preferred reducing agent [4] [2] [14]. This mild reductant effectively converts the diazonium salt to the corresponding hydrazine derivative while maintaining compatibility with other functional groups present in the molecule [14] [15]. The reduction is typically carried out by slow addition of the tin(II) chloride solution to prevent rapid exothermic reactions and ensure controlled product formation [2] [15].

Purification Techniques and Crystallization Methods

The purification of 2-nitrophenylhydrazine hydrochloride employs established crystallization techniques adapted for this specific compound [16] [17]. Recrystallization represents the primary purification method, taking advantage of the differential solubility of the product and impurities in appropriate solvents [16] [17].

Water serves as the preferred solvent for recrystallization due to the ionic nature of the hydrochloride salt [16]. The process involves dissolving the crude product in hot water near the boiling point, followed by slow cooling to allow controlled crystal formation [17] [18]. The cooling rate directly influences crystal quality, with slower cooling promoting the formation of larger, more pure crystals [17] [19].

Alternative crystallization solvents include ethanol and ethanol-water mixtures, which can provide improved crystal morphology in certain cases [16] [17]. Mixed solvent systems allow fine-tuning of the solubility characteristics to optimize recovery and purity [17] [19].

Activated charcoal treatment during the hot dissolution stage effectively removes colored impurities and trace organic contaminants [20] [17]. The activated charcoal is added at concentrations of one to two percent by weight of the crude product and subsequently removed by hot filtration [20] [17].

Modern Industrial Production Methods

Sodium Metabisulfite Reduction Approach

Industrial production of 2-nitrophenylhydrazine hydrochloride has increasingly adopted sodium metabisulfite as an alternative reducing agent to tin(II) chloride [21] [22] [23]. This approach offers several advantages including improved environmental compatibility, reduced heavy metal content in waste streams, and enhanced process safety [24] [25].

The sodium metabisulfite reduction follows a similar diazotization-reduction sequence but employs different reaction conditions optimized for the metabisulfite reductant [21] [22]. The reduction is typically carried out at temperatures between five and fifty-five degrees Celsius with pH maintained between five and eight . These milder conditions reduce the risk of thermal decomposition while maintaining effective reduction kinetics .

The mechanism of sodium metabisulfite reduction involves the generation of sulfite species that donate electrons to the diazonium salt, converting it to the hydrazine derivative [24] [25]. The reaction produces sulfate as a byproduct, which is more environmentally benign than the tin-containing waste from traditional reduction methods [24] [25].

Process Optimization Strategies

Modern industrial processes incorporate several optimization strategies to maximize yield, purity, and process efficiency [8]. Continuous flow synthesis has emerged as a preferred approach for large-scale production, offering superior heat and mass transfer characteristics compared to traditional batch processes [5] [28].

Continuous flow systems enable precise control of residence time, typically maintaining total reaction times below twenty minutes [5] [28]. This rapid processing minimizes opportunities for side reactions and product degradation [5] [28]. The integrated reactor design allows for seamless transition between diazotization, reduction, and work-up stages [5] [28].

Temperature control strategies focus on managing the adiabatic temperature rise that can occur during the highly exothermic diazotization reaction [29]. Water-based reaction media demonstrate superior heat capacity compared to organic solvents, helping to minimize temperature excursions [29]. Process design incorporates adequate heat removal capacity and automated temperature monitoring systems [29].

pH control automation ensures consistent reaction conditions throughout the production campaign [8]. Automated addition of base during the reduction stage maintains optimal pH conditions while preventing over-addition that could lead to product precipitation or decomposition [8].

Scale-up Considerations and Challenges

The scale-up of 2-nitrophenylhydrazine hydrochloride production presents several technical challenges that require careful engineering solutions [29] [8]. Heat removal capacity represents the primary scale-up constraint due to the highly exothermic nature of the diazotization reaction [29]. Industrial reactors must incorporate sufficient cooling capacity to maintain temperature control at production scales [29].

Mixing requirements become more demanding at larger scales to ensure homogeneous reaction conditions [8]. Poor mixing can lead to local hot spots, incomplete conversion, and formation of byproducts [8]. Reactor design must incorporate adequate agitation systems and consider the rheological properties of the reaction mixture [8].

The handling of hazardous intermediates, particularly the thermally unstable diazonium salts, requires specialized safety measures at production scale [8]. Process safety analysis must address the risks associated with diazonium salt decomposition and implement appropriate containment and emergency response procedures [8].

Waste treatment considerations become more significant at industrial scale, particularly for processes using tin-based reducing agents [24]. Environmental regulations increasingly favor processes that minimize heavy metal waste, driving adoption of alternative reduction methods [24] [25].

Quality Control and Purity Assessment

Analytical Methods for Purity Determination

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the primary analytical method for purity determination of 2-nitrophenylhydrazine hydrochloride [30] [31] [32]. The method provides accurate quantification with typical specifications requiring minimum purity of 98.0 percent by area [30] [31]. Diode array detection (DAD) capabilities enable peak purity assessment and identification of co-eluting impurities [33].

The HPLC method typically employs reversed-phase chromatography using C8 or C18 stationary phases [33]. Mobile phase systems commonly utilize acetonitrile-water or methanol-water mixtures with acidic modifiers to ensure appropriate retention and peak shape [33]. Detection wavelengths are selected based on the chromophore characteristics of the compound, typically in the range of 280 to 320 nanometers [33].

Potentiometric titration methods provide an alternative approach for purity assessment, particularly useful for routine quality control applications [30] [31]. The titrimetric method exploits the basic nature of the hydrazine functional group, allowing quantification through acid-base titration [30] [31]. This approach offers the advantage of rapid analysis without requiring sophisticated instrumentation [30].

Karl Fischer titration serves as the standard method for moisture content determination [30] [31] [34]. The stabilized form of 2-nitrophenylhydrazine hydrochloride typically contains 30 to 35 percent water as a stabilizer [30] [35] [36]. Accurate moisture determination is critical for proper storage and handling of the material [30] [35].

Impurity Profiling Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) provides the most comprehensive approach for impurity profiling [32] [37]. This technique enables both detection and structural identification of impurities at levels below 0.05 percent [32] [37]. The mass spectrometric data facilitates identification of degradation products and process-related impurities [32] [37].

Single quadrupole mass spectrometry offers sufficient sensitivity for routine impurity monitoring while maintaining cost-effectiveness for quality control laboratories [32] [38]. The method provides up to two orders of magnitude improvement in dynamic range compared to conventional UV detection [32]. Selected ion recording (SIR) modes enable targeted monitoring of known impurities [32].

Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique for volatile impurities and degradation products [37] [39]. This approach is particularly valuable for detecting residual solvents and thermally stable impurities that may not be amenable to liquid chromatography [37] [39].

The impurity profiling strategy incorporates both targeted analysis of known impurities and untargeted screening for unknown degradation products [37]. Stress testing under various conditions (thermal, photolytic, oxidative, acidic, basic) generates potential degradation products that inform the development of stability-indicating analytical methods [37].

Stability Testing Protocols

Stability testing of 2-nitrophenylhydrazine hydrochloride follows established pharmaceutical guidelines adapted for this specific compound [40] [41] [42]. The testing protocol addresses multiple stress factors including temperature, humidity, light exposure, and atmospheric conditions [40] [41].

Long-term stability studies are conducted under controlled conditions of 2 to 8 degrees Celsius in an inert atmosphere [30] [31] [40]. These conditions represent the recommended storage parameters and provide data on long-term chemical stability [30] [31] [40]. The studies typically extend for 24 months with periodic sampling and analysis [41].

Accelerated stability testing employs elevated temperature and humidity conditions (40 degrees Celsius, 75 percent relative humidity) to accelerate degradation processes [41]. This approach enables prediction of shelf life and identification of degradation pathways within shorter timeframes [41].

Photostability testing evaluates the compound's sensitivity to light exposure using controlled UV irradiation [41] [42]. The material demonstrates light sensitivity requiring storage in dark containers [30] [31] [41]. Photostability data inform packaging requirements and handling procedures [41].

The stability testing protocol incorporates multiple analytical techniques to comprehensively assess chemical stability [41]. High-performance liquid chromatography monitors the active compound concentration and formation of degradation products [41]. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on thermal stability and decomposition behavior [41].

Table 1: Diazotization-Reduction Pathway Parameters
ParameterOptimal ConditionsCritical Controls
Temperature Range-10°C to 0°CIce bath cooling, temperature monitoring
pH Range< 3 (acidic)Controlled HCl addition
Reaction Time (Stage 1)0.5 hoursStarch-iodide paper test for excess NaNO₂
Reaction Time (Stage 2)1-2 hoursSlow addition of reducing agent
Sodium Nitrite Equivalents1.0-1.2 equivStoichiometric control to prevent decomposition
HCl Concentration1-10 NMaintain acidic conditions to prevent hydrolysis
Reducing AgentSnCl₂·2H₂O or Na₂S₂O₅Selection based on reaction scale and purity requirements
Table 2: Industrial Production Methods - Process Parameters
Process StepOperating ConditionsScale-up Considerations
Diazotization0-5°C, pH 1-2Heat removal capacity critical
Reduction with Na₂S₂O₅5-55°C, pH 5-8Homogeneous mixing required
pH AdjustmentNaOH addition to pH 7-9Automated pH control systems
Temperature ControlPrecise temperature monitoringAdiabatic temperature rise management
Reaction Time10-35 minutes totalContinuous flow advantages
PurificationCrystallization and washingSolvent recovery and recycling
Table 3: Quality Control and Analytical Methods
Analysis TypeAnalytical MethodSpecification RangeTesting Frequency
Purity DeterminationHPLC-UV/DAD≥98.0% (by HPLC)Every batch
Moisture ContentKarl Fischer titration30-35% (for stabilized form)Every batch
Elemental AnalysisCHN analysisC: 38.1%, H: 4.3%, N: 22.2%Quarterly verification
Impurity ProfilingLC-MS/MS< 0.05% individual impuritiesEvery batch
Stability TestingThermal analysisStable under inert atmosphere, 2-8°CAnnual stability studies
Melting PointCapillary method89-94°C (decomposition)Identity confirmation
Table 4: Purification and Crystallization Methods
TechniqueApplicationOperating ConditionsExpected Yield
Recrystallization from WaterPrimary purification methodNear boiling point, slow cooling70-85%
Recrystallization from EthanolAlternative for improved crystals78°C, controlled cooling rate65-80%
Mixed Solvent SystemsEthanol-water mixturesVariable ratios based on solubility75-90%
Activated Charcoal TreatmentColor removal and decolorization1-2% w/w, hot solution treatmentMinimal loss (< 5%)
Hot FiltrationRemoval of insoluble impuritiesHeated funnel, pleated filter paperQuantitative filtration
Vacuum DryingFinal drying and stabilization40-60°C under reduced pressureComplete moisture removal
Table 5: Stability Testing Protocols
Test ParameterTest ConditionsAcceptance CriteriaMonitoring Method
Thermal Stability40°C, 75% RH, 6 months< 2% degradationHPLC assay, TGA
Light SensitivityUV light exposure, 200 Whr/m²< 1% color changeVisual inspection, UV-Vis
Air SensitivityOpen container, ambient conditionsMinimal oxidation productsHPLC impurity profiling
Moisture SensitivityVarious humidity levelsStable in dry conditionsWeight gain analysis
pH StabilitypH 4-9 solutions, 25°CStable in acidic conditionsHPLC stability indicating
Long-term Storage2-8°C, inert atmosphere, 24 months> 95% assay retentionComprehensive analysis suite

Related CAS

3034-19-3 (Parent)

Dates

Last modified: 08-16-2023

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